Cas no 2696257-74-4 (rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid)

Technical Introduction: rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is a chiral bicyclic compound featuring a fused pyranopyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its rigid, stereodefined structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or peptidomimetics. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid allows for further derivatization. This compound’s well-defined stereochemistry is advantageous for applications in medicinal chemistry, where precise spatial orientation is critical. Suitable for use in asymmetric synthesis or as a building block for bioactive molecules, it offers versatility in target-oriented research.
rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid structure
2696257-74-4 structure
商品名:rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid
CAS番号:2696257-74-4
MF:C13H21NO5
メガワット:271.309544324875
MDL:MFCD32711307
CID:5140308
PubChem ID:154875942

rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
    • (4As,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
    • F75889
    • Z4582098285
    • rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
    • rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid
    • 2696257-74-4
    • EN300-27106011
    • 2470279-59-3
    • MDL: MFCD32711307
    • インチ: 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1
    • InChIKey: HBDBCTHLDTVLBJ-ZANVPECISA-N
    • ほほえんだ: O1CCC[C@]2(C(=O)O)CN(C(=O)OC(C)(C)C)C[C@H]12

計算された属性

  • せいみつぶんしりょう: 271.14197277g/mol
  • どういたいしつりょう: 271.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1
  • 疎水性パラメータ計算基準値(XlogP): 0.6

rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01381780-100mg
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
2696257-74-4 97%
100mg
¥589.0 2023-04-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01381780-1g
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
2696257-74-4 97%
1g
¥2700.0 2023-04-07
Enamine
EN300-27106011-10.0g
rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
2696257-74-4 95.0%
10.0g
$4545.0 2025-03-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R157731-250mg
rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid
2696257-74-4 97%
250mg
¥1320 2023-09-09
Enamine
EN300-27106011-0.05g
rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
2696257-74-4 95.0%
0.05g
$245.0 2025-03-20
Enamine
EN300-27106011-0.1g
rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
2696257-74-4 95.0%
0.1g
$366.0 2025-03-20
Enamine
EN300-27106011-1g
rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
2696257-74-4 95%
1g
$1057.0 2023-09-11
Enamine
EN300-27106011-10g
rac-(4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
2696257-74-4 95%
10g
$4545.0 2023-09-11
1PlusChem
1P024I3K-250mg
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
2696257-74-4 97%
250mg
$83.00 2023-12-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R157731-1g
rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid
2696257-74-4 97%
1g
¥3564 2023-09-09

rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acid 関連文献

rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano2,3-cpyrrole-4a-carboxylic acidに関する追加情報

Rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic Acid: A Comprehensive Overview

Rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is a complex organic compound with the CAS registry number 2696257-74-4. This compound belongs to the class of bicyclic compounds and has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. The compound's structure comprises a pyrrole ring fused with an octahydro-pyrano ring system, which contributes to its versatile chemical properties.

The tert-butoxy carbonyl (BOC) group attached to the pyrrole ring plays a crucial role in modulating the compound's reactivity and stability. This group is commonly used as a protecting group in organic synthesis, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of multi-step synthetic pathways, particularly in the pharmaceutical industry.

One of the most intriguing aspects of rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is its stereochemistry. The compound exists as a racemic mixture, with two enantiomers: (4aR,7aS) and (4aS,7aR). The stereochemistry of such compounds is critical in determining their biological activity and pharmacokinetic properties. Recent advancements in asymmetric synthesis have enabled researchers to selectively synthesize individual enantiomers, opening new avenues for exploring their therapeutic potential.

From a synthetic perspective, the compound can be synthesized via a variety of routes, including cyclization reactions and tandem processes. For instance, a recent study demonstrated the use of microwave-assisted synthesis to achieve high yields of this compound. This method not only enhances reaction efficiency but also reduces reaction time, making it more suitable for large-scale production.

In terms of applications, rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid has shown promise in several areas. Its ability to act as a chiral auxiliary has been exploited in asymmetric catalysis, where it facilitates the formation of enantioselective products. Additionally, the compound has been studied for its potential as a building block in medicinal chemistry. Researchers have reported that derivatives of this compound exhibit moderate to high activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.

Recent research has also focused on understanding the photophysical properties of this compound. Studies have shown that it exhibits interesting fluorescence characteristics under UV light due to its conjugated π-system. This property makes it a candidate for applications in sensors and imaging technologies.

The environmental impact and biodegradability of rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid have also been investigated. Preliminary studies indicate that under aerobic conditions, the compound undergoes microbial degradation within 10 days. This suggests that it has a relatively low environmental footprint compared to other synthetic organic compounds.

In conclusion, rac-(4aR,7aS)-6-(tert-butoxy)carbonyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is a multifaceted compound with significant potential across various scientific domains. Its unique structure and stereochemical properties make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new applications and mechanisms involving this compound, its role in advancing chemical science is expected to grow further.

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